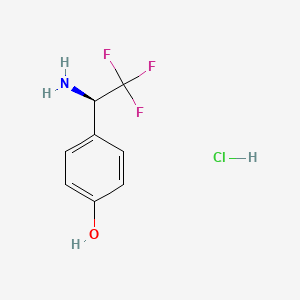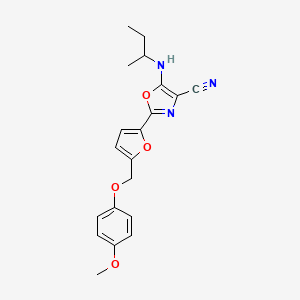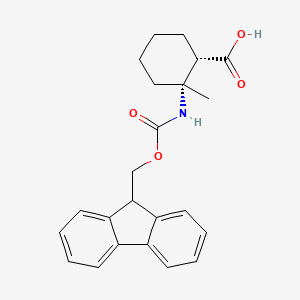![molecular formula C20H18N6O2S B3010314 N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 886936-98-7](/img/structure/B3010314.png)
N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide" is a novel molecule that appears to be related to a class of compounds with potential antiviral, virucidal, and anticancer properties. The related compounds have been synthesized and studied for their biological activities, particularly against human adenovirus, ECHO-9 virus, and various cancer cell lines including PANC-1, HepG2, and MCF7 .
Synthesis Analysis
The synthesis of related 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives involves multiple steps, confirmed by spectroscopic methods such as 1H NMR, IR, and elemental analysis . Similarly, the synthesis of 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol was performed, with the compounds characterized by LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . These methods are likely applicable to the synthesis and confirmation of the structure of the compound .
Molecular Structure Analysis
The molecular structure of the related compounds has been elucidated using various spectroscopic techniques. The use of 1H NMR and 13C spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, which is crucial for confirming the molecular structure . The IR spectroscopy data supports the presence of functional groups such as acetamide and sulfanyl groups, which are key components of the compound's structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include condensation reactions, as seen in the preparation of N1-(2-Methoxy-4-pyrimidyl)sulfanilamide, which is synthesized through condensation of 4-amino-2-methoxy-pyrimidine with different sulfonyl chlorides . These reactions are essential for creating the sulfanyl linkage and the acetamide moiety, which are also present in the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their structural characteristics and biological activity assays. The cytotoxicity towards various cell lines has been evaluated, providing insights into the selectivity and potency of these molecules . The IC50 and CC50 values obtained from these studies indicate the concentration at which the compounds are effective and toxic, respectively, which are important parameters for understanding their therapeutic potential .
Scientific Research Applications
Anticancer Properties and PI3K Inhibition N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide and its derivatives have been extensively researched for their anticancer properties. A study by Wang et al. (2015) explored the modification of a similar compound, demonstrating significant anticancer effects, particularly through the inhibition of PI3Ks and mTOR pathways. This suggests potential for this compound in targeted cancer therapies (Wang et al., 2015).
Antimicrobial and Antifungal Screening The compound has also been a subject of interest in the development of antimicrobial and antifungal agents. MahyavanshiJyotindra et al. (2011) synthesized derivatives of a structurally similar compound, evaluating their in-vitro antibacterial and antifungal activities. This highlights the compound's potential in combating microbial infections (MahyavanshiJyotindra et al., 2011).
Metabolism Studies A metabolism study conducted by Varynskyi and Kaplaushenko (2020) on a similar compound focused on its structure and transformation during metabolism, which is crucial for understanding its pharmacokinetics and pharmacodynamics (Varynskyi & Kaplaushenko, 2020).
Antiexudative Activity Research by Chalenko et al. (2019) investigated the antiexudative activity of pyrolin derivatives, which are structurally related to N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide. This study contributes to the understanding of the compound's potential in reducing inflammation and exudation (Chalenko et al., 2019).
Synthesis and Characterization in Metal Ion Complexes Ghani and Alabdali (2022) conducted research on the synthesis and characterization of metal ion complexes derived from a compound similar to N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide, assessing its potential in cancer therapy (Ghani & Alabdali, 2022).
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-28-17-8-6-16(7-9-17)22-18(27)14-29-20-24-23-19(15-5-4-10-21-13-15)26(20)25-11-2-3-12-25/h2-13H,14H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPHQBFOODIBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone](/img/structure/B3010236.png)

![Isopropyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3010242.png)
![3-(Triazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B3010243.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3010246.png)
![5-[(E)-(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3010247.png)

![[2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B3010252.png)
![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B3010253.png)
